molecular formula C19H24N2O2S2 B2584410 (E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide CAS No. 1235706-04-3

(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide

Cat. No.: B2584410
CAS No.: 1235706-04-3
M. Wt: 376.53
InChI Key: SCVSGELKVNDZMD-UKTHLTGXSA-N
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Description

(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenesulfonamide moiety can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of aromatic and heterocyclic structures makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-2-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2/c22-25(23,13-9-17-4-2-1-3-5-17)20-14-18-6-10-21(11-7-18)15-19-8-12-24-16-19/h1-5,8-9,12-13,16,18,20H,6-7,10-11,14-15H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVSGELKVNDZMD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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